Cyclohexane

説明

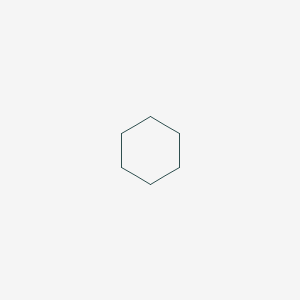

Structure

3D Structure

特性

IUPAC Name |

cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTMQSROBMDMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cyclohexane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyclohexane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25012-93-5 | |

| Record name | Poly(hexamethylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25012-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021923 | |

| Record name | Cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.] | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

177.3 °F at 760 mmHg (NTP, 1992), 80.7 °C at 760 mm Hg, 80.00 to 82.00 °C. @ 760.00 mm Hg, 81 °C, 177 °F | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-4 °F (NTP, 1992), -4 °F, 1 °F (-18 °C) (closed cup), -18 °C c.c., 0 °F | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), In water, 55 mg/L at 25 °C, Solubility in water at 23.5 °C (w/w): 0.0052%, Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride, Miscible with olive oil, 100 mL of methanol dissolves 57 grams cyclohexane at 20 °C, 0.055 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0058 (very poor), Insoluble | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.779 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7781 at 20 °C/4 °C, % IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C, Relative density (water = 1): 0.8, 0.78 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.98 (Air = 1), Relative vapor density (air = 1): 2.9, 2.9 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992), 96.9 [mmHg], Vapor pressure = 13.0 kPa at 25 °C, Vapor pressure = 51.901 kPa at 60 °C, 96.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.3, 78 mmHg | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless mobile liquid, Colorless liquid [Note: A solid below 44 degrees F] | |

CAS No. |

110-82-7 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48K5MKG32S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GU602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

43.7 °F (NTP, 1992), 6.47 °C, 6.5 °C, 7 °C, 44 °F | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexane Chair Conformation Stability

This guide provides a comprehensive exploration of the factors governing the conformational stability of cyclohexane, a foundational molecule in organic chemistry and drug development. Understanding the nuances of its three-dimensional structure is paramount for predicting molecular interactions, reactivity, and ultimately, biological activity.

The Energetic Landscape of this compound: Beyond the Flat Hexagon

While often depicted as a planar hexagon in introductory texts, this compound overwhelmingly adopts a puckered, three-dimensional structure to alleviate internal strain.[1] A planar this compound conformation would suffer from two major destabilizing factors:

-

Angle Strain: The internal angles of a regular hexagon are 120°, a significant deviation from the ideal 109.5° tetrahedral bond angle for sp³ hybridized carbon atoms. This deviation induces substantial angle strain.[2]

-

Torsional Strain: In a planar arrangement, all carbon-hydrogen bonds on adjacent carbons would be eclipsed, leading to high torsional strain due to repulsive forces between electron clouds.[3]

To escape these high-energy states, this compound adopts several non-planar conformations, including the boat, twist-boat, and half-chair. However, the chair conformation is the most stable and, at room temperature, comprises over 99.99% of a this compound solution.[1][3]

The Supremacy of the Chair Conformation

The remarkable stability of the chair conformation stems from its ability to simultaneously minimize all major types of strain:

-

Minimal Angle Strain: The bond angles in the chair conformation are very close to the ideal tetrahedral angle of 109.5°, effectively eliminating angle strain.[4][5]

-

Absence of Torsional Strain: All carbon-hydrogen bonds along the periphery of the ring are perfectly staggered with respect to their neighbors, which minimizes torsional strain.[4][6]

-

Reduced Steric Strain: The arrangement of atoms in the chair conformation minimizes non-bonded interactions, a concept that will be explored in greater detail.[4]

Anatomy of the Chair: Axial and Equatorial Positions

A critical feature of the chair conformation is the presence of two distinct types of substituent positions:

-

Axial (a): These bonds are parallel to the principal axis of the ring, pointing straight up or down.[5]

-

Equatorial (e): These bonds point out from the "equator" of the ring.[5]

Each carbon atom in the this compound ring has one axial and one equatorial bond. As you move around the ring, the axial bonds alternate pointing up and down, as do the equatorial bonds.[5]

// Nodes for the this compound ring C1 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C5 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C6 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges for the this compound ring C1 -> C2; C2 -> C3; C3 -> C4; C4 -> C5; C5 -> C6; C6 -> C1;

// Axial and Equatorial labels node [shape=plaintext, fontname="Arial", fontsize=10]; C1_a [label="Axial (up)", pos="0,1.5!"]; C1_e [label="Equatorial (down)", pos="1.2,0.8!"]; C2_a [label="Axial (down)", pos="2,-1.5!"]; C2_e [label="Equatorial (up)", pos="3.2,-0.8!"];

// Invisible edges for positioning labels edge [style=invis]; C1 -> C1_a; C1 -> C1_e; C2 -> C2_a; C2 -> C2_e; } } Caption: Simplified representation of axial and equatorial positions on a this compound chair.

The Dynamic Nature: Ring Flipping

This compound is not static; it undergoes a rapid conformational change known as a ring flip or chair flip .[7] During this process, a carbon at one end of the chair moves to the opposite position, converting one chair conformation into another.[8] A crucial consequence of the ring flip is that all axial substituents become equatorial, and all equatorial substituents become axial.[5][7] The energy barrier for this interconversion is approximately 45 kJ/mol, allowing for about one million flips per second at room temperature.[5][6]

Stability of Monosubstituted Cyclohexanes: The Role of Steric Hindrance

When a substituent other than hydrogen is present on the ring, the two chair conformations resulting from a ring flip are no longer of equal energy.[9] Generally, the conformation with the substituent in the equatorial position is more stable.[1] This preference is due to a type of steric strain known as 1,3-diaxial interactions .

1,3-Diaxial Interactions: A Key Destabilizing Factor

An axial substituent on a this compound ring experiences steric repulsion from the two other axial hydrogens (or substituents) located on the same side of the ring, three carbons away.[10][11][12] These repulsive forces are termed 1,3-diaxial interactions.[11][12] This steric crowding destabilizes the conformation where the substituent is in the axial position.[9] In contrast, an equatorial substituent points away from the ring, minimizing these unfavorable interactions.

The steric strain from a 1,3-diaxial interaction is analogous to a gauche-butane interaction.[9][13] For example, in axial methylthis compound, the methyl group has two such interactions with the axial hydrogens at C3 and C5.[14][15][16]

Quantifying Steric Preference: A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value .[17] The A-value is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[17][18] A larger A-value indicates a greater steric bulk of the substituent and a stronger preference for the equatorial position.[19] For instance, a tert-butyl group has a very large A-value, effectively "locking" the conformation with the tert-butyl group in the equatorial position.[17]

| Substituent | A-Value (kcal/mol) |

| -F | 0.25 |

| -Cl | 0.53 |

| -Br | 0.5 |

| -I | 0.46 |

| -OH | 0.7 |

| -CH₃ | 1.74 |

| -CH₂CH₃ | 1.79 |

| -CH(CH₃)₂ | 2.21 |

| -C(CH₃)₃ | ~5.0 |

| -C₆H₅ | 2.8 |

Data sourced from various organic chemistry resources.[19][20][21]

It is important to note that A-values are a measure of effective steric bulk, which can be influenced by factors like bond length, not just the physical size of the atom or group.[18][19]

Conformational Analysis of Disubstituted Cyclohexanes

The stability of disubstituted cyclohexanes depends on the relative positions (1,2-, 1,3-, or 1,4-) and the stereochemistry (cis or trans) of the substituents.[20] The guiding principle is to adopt the chair conformation that minimizes the overall steric strain, which generally means placing the larger substituent (the one with the higher A-value) in an equatorial position.[22][23]

Cis and Trans Isomerism

-

Cis isomers have both substituents on the same side of the ring (both "up" or both "down").[20]

-

Trans isomers have substituents on opposite sides of the ring (one "up" and one "down").[20]

The conformational analysis involves drawing both chair conformers for a given isomer and evaluating the stability of each.

Example: 1,2-Dimethylthis compound

-

trans-1,2-Dimethylthis compound: Can exist as a diequatorial or a diaxial conformer. The diequatorial conformer is significantly more stable as it avoids the 1,3-diaxial interactions present in the diaxial form.[24]

-

cis-1,2-Dimethylthis compound: In either chair conformation, one methyl group is axial and the other is equatorial. The two conformers are of equal energy and exist in a 1:1 ratio at equilibrium.[24]

The total steric strain in a given conformation can be approximated by summing the A-values for all axial substituents.[24] However, for 1,2-disubstituted cyclohexanes, additional gauche interactions between the substituents must also be considered.[24][25]

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this compound conformations. At room temperature, the rapid ring flipping averages the signals for axial and equatorial protons, resulting in a single peak.[7] However, at low temperatures, the interconversion slows down, allowing for the observation of distinct signals for axial and equatorial protons.[26][27]

Protocol: Variable-Temperature ¹H NMR

-

Sample Preparation: Dissolve the substituted this compound in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, toluene-d₈).

-

Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature.

-

Cooling: Gradually lower the temperature of the NMR probe.

-

Spectral Monitoring: Acquire spectra at various temperatures. Observe the broadening of signals as the rate of ring flipping approaches the NMR timescale (coalescence).

-

Low-Temperature Spectrum: Continue cooling until the signals for the two conformers are sharp and well-resolved.

-

Integration and Analysis: Integrate the distinct signals corresponding to the axial and equatorial conformers to determine their relative populations. The equilibrium constant (K_eq) can then be calculated.

-

Free Energy Calculation: Use the equation ΔG = -RTln(K_eq) to determine the A-value for the substituent.

Proton-proton coupling constants (³J_HH) and Nuclear Overhauser Effect (NOE) data can also provide detailed information about the spatial relationships between protons, further confirming the conformational preferences.[26]

Conclusion

The chair conformation of this compound is a cornerstone of stereochemistry, providing a low-energy, strain-free scaffold. The stability of substituted cyclohexanes is a delicate balance of steric factors, primarily governed by the avoidance of 1,3-diaxial interactions, which favor the placement of larger substituents in the equatorial position. A quantitative understanding of these principles, through the use of A-values, and their experimental verification via techniques like NMR spectroscopy, is essential for professionals in drug design and materials science, where molecular shape dictates function.

References

- Vertex AI Search. (2025, May 10). Why is the Chair Conformation of this compound the Most Stable? Key Factors Explained.

-

Wikipedia. (n.d.). A value. Retrieved from [Link]

-

Organic Chemistry. (n.d.). A Values - Stereochemical and Conformational Isomerism. Retrieved from [Link]

-

Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. Organic Chemistry Class Notes. Retrieved from [Link]

-

Proprep. (n.d.). Explain the concept of 1,3-diaxial interaction in this compound and how it affects the stability and c.... Retrieved from [Link]

-

Scribd. (n.d.). This compound Ring Flip Explained. Retrieved from [Link]

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

-

Fiveable. (n.d.). 1,3-Diaxial interaction Definition. Organic Chemistry Key Term. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 4.3: Conformation Analysis of this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound conformation. Retrieved from [Link]

-

Slideshare. (n.d.). Conformational analysis of this compound. Retrieved from [Link]

-

Lumen Learning. (n.d.). Monosubstituted Cylcohexanes. MCC Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Ring flip. Retrieved from [Link]

-

Lumen Learning. (n.d.). Disubstituted Cyclohexanes. MCC Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 4.10: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted this compound by NMR Spectroscopy. Retrieved from [Link]

-

Study.com. (n.d.). Ring Flips & Chair Conformations | Overview & Examples. Retrieved from [Link]

-

ResearchGate. (2012, April 17). How to experimentally detect the conformation of this compound?. Retrieved from [Link]

-

The DFT Course - Nathan. (n.d.). Calculating this compound A-values. Retrieved from [Link]

-

Master Organic Chemistry. (2014, April 18). This compound Conformations. Retrieved from [Link]

-

Master Organic Chemistry. (2014, July 23). This compound Chair Conformation Stability: Which One Is Lower Energy?. Retrieved from [Link]

-

Master Organic Chemistry. (2014, June 6). The this compound Chair Flip - Energy Diagram. Retrieved from [Link]

-

Stack Exchange. (2020, June 17). How many gauche butane interactions are present in cis-1,2-dimethylthis compound?. Retrieved from [Link]

-

Quora. (2023, September 29). Are there any gauche interactions in the chair conformation of this compound?. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry. (n.d.). This compound Conformational Analysis. Retrieved from [Link]

-

Chemistry School. (n.d.). Torsional, Angular and Steric Strain: Cyclopentane and this compound. Retrieved from [Link]

-

StudySmarter. (2023, October 14). Conformational Analysis of this compound: Examples & Changes. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of this compound. Organic Chemistry I. Retrieved from [Link]

-

JoVE. (2024, December 5). ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. Retrieved from [Link]

-

Making Molecules. (2025, June 16). An Introduction to the Conformation of this compound. Retrieved from [Link]

-

Stack Exchange. (2019, September 23). Is there a gauche interaction between C-3 and C-6 in this compound?. Retrieved from [Link]

-

sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylthis compound by Dynamic NMR Spectroscopy and Computational Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

-

Khan Academy. (n.d.). Stability of cycloalkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 1). 4.5: Conformations of this compound. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Conformational control of this compound products by external stimuli. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry. (n.d.). Conformational Analysis of Substituted Cyclohexanes. Retrieved from [Link]

Sources

- 1. This compound conformation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Why is the Chair Conformation of this compound the Most Stable? Key Factors Explained - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4.3 Conformation Analysis of this compound – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Ring flip - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. proprep.com [proprep.com]

- 11. fiveable.me [fiveable.me]

- 12. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]

- 13. This compound Conformational Analysis [research.cm.utexas.edu]

- 14. quora.com [quora.com]

- 15. echemi.com [echemi.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. A value - Wikipedia [en.wikipedia.org]

- 18. pharmacy180.com [pharmacy180.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. fiveable.me [fiveable.me]

- 21. community.wvu.edu [community.wvu.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 26. researchgate.net [researchgate.net]

- 27. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]

An In-depth Technical Guide to the Energy Profile of the Cyclohexane Boat Conformation

Abstract

Cyclohexane and its derivatives are fundamental scaffolds in organic chemistry, with profound implications in medicinal chemistry and materials science. The conformational landscape of the six-membered ring dictates molecular geometry, reactivity, and biological activity. While the chair conformation represents the global energy minimum, higher-energy conformers, such as the boat and twist-boat, play critical roles as transition states and intermediates in dynamic processes. This technical guide provides a comprehensive examination of the energy profile of the this compound boat conformation, intended for researchers, scientists, and drug development professionals. We will dissect the contributing factors to its inherent instability, quantify the associated energy penalties, and detail the experimental and computational methodologies employed in its characterization.

Introduction: The Conformational Landscape of this compound

Unlike its planar representation in introductory texts, the this compound ring is puckered to alleviate angle and torsional strain.[1] The tetrahedral nature of sp³ hybridized carbon atoms dictates a preferred bond angle of approximately 109.5°. A planar hexagonal structure would enforce bond angles of 120°, leading to significant angle strain, and would also result in eclipsing interactions between all adjacent C-H bonds, creating severe torsional strain.[2] To achieve a low-energy state, this compound adopts several non-planar conformations, the most stable of which is the chair form.[3] At room temperature, over 99.9% of this compound molecules exist in the chair conformation, a testament to its remarkable stability.[4]

However, the molecule is not static. Through a process known as ring flipping, one chair conformation can interconvert to another.[5] This process necessitates passage through several higher-energy conformations and transition states, including the half-chair, the twist-boat, and the boat. Understanding the energy profile of these transient species is paramount for a complete picture of this compound's dynamic behavior and its influence on the properties of substituted derivatives.

The Boat Conformation: A High-Energy State

The boat conformation of this compound is characterized by having two opposing carbon atoms (C1 and C4) positioned above the plane of the other four carbons.[6] While this conformation successfully alleviates angle strain by maintaining near-tetrahedral bond angles, it introduces significant destabilizing interactions.[7]

Sources of Strain in the Boat Conformation

The boat conformation's high energy relative to the chair form can be attributed to two primary sources of strain:

-

Torsional Strain: Along the "sides" of the boat (the C2-C3 and C5-C6 bonds), the C-H bonds are eclipsed, creating significant torsional strain.[2] This is in stark contrast to the perfectly staggered arrangement of all C-H bonds in the chair conformation.

-

Steric Strain (Flagpole Interactions): The inward-pointing hydrogen atoms on C1 and C4, known as "flagpole" hydrogens, are brought into close proximity.[8] The distance between these hydrogens is approximately 1.83 Å, which is considerably less than the sum of their van der Waals radii (2.4 Å), leading to a strong steric repulsion.[4] This specific transannular interaction is a hallmark of the boat conformation and a major contributor to its instability.[9]

Quantitative Energy Profile

The boat conformation is not a local energy minimum but rather a transition state for the interconversion of two twist-boat conformations.[10][11] The energy values relative to the ground state chair conformation are summarized in the table below.

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Key Features |

| Chair | 0 | 0 | Global minimum; free of angle and torsional strain.[12] |

| Twist-Boat | ~5.5 | ~23 | Local minimum; reduced flagpole and torsional strain compared to the boat.[1] |

| Boat | ~6.5-7.0 | ~27-29 | Transition state; significant torsional and steric (flagpole) strain.[9][13] |

| Half-Chair | ~10-10.8 | ~42-45 | Highest energy transition state in the chair-to-chair interconversion.[9][12] |

The flagpole interaction itself contributes a significant portion of the boat's strain energy, estimated to be around 12 kJ/mol (~2.9 kcal/mol).[4]

The Conformational Interconversion Pathway

The interconversion between the two chair forms of this compound is a dynamic process that proceeds through a series of higher-energy conformations. The boat conformation plays a pivotal role in the interconversion between twist-boat enantiomers.

Caption: Energy profile for this compound ring interconversion.

Methodologies for Characterization

The transient nature of the boat conformation makes its direct observation challenging. Its energy profile and the dynamics of its formation are elucidated through a combination of computational and experimental techniques.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for mapping the potential energy surface of this compound.[10]

Protocol: Ab Initio Calculation of this compound Conformations

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[14]

-

Input Structure Generation: Construct the initial 3D coordinates for the chair, boat, and twist-boat conformations of this compound.

-

Method and Basis Set Selection:

-

Method: Employ a suitable ab initio method, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), or a DFT functional like B3LYP.[15]

-

Basis Set: A Pople-style basis set such as 6-31G(d) is often a good starting point for geometry optimization, providing a balance between accuracy and computational cost.[11] For higher accuracy single-point energy calculations, larger basis sets like 6-311+G(d,p) can be used.

-

-

Geometry Optimization: Perform a full geometry optimization for each conformer to locate the stationary points on the potential energy surface. The chair and twist-boat should converge to local minima.

-

Frequency Analysis: Conduct a frequency calculation for each optimized structure.

-

A true minimum (chair, twist-boat) will have all real (positive) vibrational frequencies.

-

A transition state (boat, half-chair) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.[11]

-

-

Energy Calculation and Correction:

-

Extract the electronic energies from the output files.

-

Apply zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations to obtain the final relative energies of the conformers.

-

-

Data Analysis: Calculate the energy differences between the conformations to construct the energy profile.

Caption: Computational workflow for conformational analysis.

Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key experimental technique for studying conformational exchange processes that occur on the NMR timescale.[16]

Protocol: Dynamic ¹H NMR of this compound Ring Flip

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is required.

-

Sample Preparation: Prepare a solution of this compound in a low-freezing point solvent (e.g., deuterated toluene, CS₂).

-

Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. Due to rapid ring flipping, the axial and equatorial protons are averaged, resulting in a single sharp singlet.[5]

-

Low-Temperature Spectra:

-

Cool the sample in decrements (e.g., 10°C).

-

Allow the temperature to equilibrate before acquiring a spectrum at each step.

-

As the temperature decreases, the rate of ring flipping slows down. The single peak will broaden, a phenomenon known as coalescence.

-

At a sufficiently low temperature (e.g., below -60°C), the interconversion becomes slow on the NMR timescale, and separate signals for the axial and equatorial protons will be observed.[5]

-

-

Data Analysis:

-

The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the ring flip process using the Eyring equation.

-

Line shape analysis of the spectra in the intermediate exchange regime can provide more accurate kinetic data.

-

Significance in Drug Development and Molecular Design

The conformational preference of a this compound ring within a drug molecule can profoundly impact its binding affinity to a biological target. An axial substituent, for instance, can introduce unfavorable steric clashes within a binding pocket, whereas an equatorial substituent may be optimally positioned for favorable interactions. The energy difference between the boat-like transition state and the chair ground state dictates the flexibility of the ring system. In some cases, forcing a this compound ring into a higher-energy conformation through strategic substitution can be a viable strategy in drug design to achieve a desired bioactive conformation. For example, bulky substituents can favor a twist-boat conformation to alleviate steric strain that would be present in a chair conformation.[17]

Conclusion

The boat conformation of this compound, while energetically unfavorable, is a crucial component of its dynamic conformational landscape. Its inherent instability, arising from a combination of torsional and steric strain, places it as a key transition state in the interconversion of twist-boat conformers. A thorough understanding of its energy profile, achieved through the synergistic application of computational chemistry and dynamic NMR spectroscopy, is essential for researchers in organic chemistry and drug development. This knowledge enables the rational design of molecules with specific three-dimensional structures and predictable dynamic behaviors, ultimately influencing their chemical and biological properties.

References

-

Wikipedia. This compound conformation. [Link]

-

DAV University. 6.5 CONFORMATIONS OF this compound. [Link]

-

International Journal of Engineering Research & Technology. An Ab-Initio Study on Conformers of this compound. [Link]

-

Chemistry LibreTexts. 4.5: Conformations of this compound. [Link]

-

IJERT. An Ab-Initio Study on Conformers of this compound. [Link]

-

Scribd. Conformations of this compound. [Link]

-

KPU Pressbooks. 4.3 Conformation Analysis of this compound – Organic Chemistry I. [Link]

-

Master Organic Chemistry. This compound Conformations. [Link]

-

Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. [Link]

-

Carey. Sandberg--Advanced Organic Chemistry. A.pdf. [Link]

-

Advanced Organic Chemistry. [Link]

-

Chair Conformation Organic Chemistry chair conformation organic chemistry. [Link]

-

Ch02-04-conformations.pdf. [Link]

-

Organic Chemistry | OpenStax. 4.5 Conformations of this compound. [Link]

-

CUTM Courseware. Conformational Analysis of this compound. [Link]

-

This compound Conformational Analysis. [Link]

-

Chemistry LibreTexts. 4.3: Conformation Analysis of this compound. [Link]

-

PubMed. Accurate determination of the structure of this compound by femtosecond rotational coherence spectroscopy and ab initio calculations. [Link]

-

Dr. Anand S. Burange. This compound STEREOCHEMISTRY. [Link]

-

YouTube. (ENGLISH) DYNAMIC NMR Fluxional NMR Temp. Depend this compound ring flipping kinetics hinder rotation. [Link]

-

Britannica. Flagpole hydrogen | chemical formation. [Link]

-

Master Organic Chemistry. The this compound Chair Flip. [Link]

-